Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, followed by subsequent reactions to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in synthetic organic chemistry.
Biology: Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to modulate biological pathways and target specific receptors, making them candidates for drug development.
Industry: In the material science industry, thiophene derivatives are used in the production of conductive polymers and other advanced materials. This compound can be utilized in the synthesis of these materials, contributing to advancements in electronics and nanotechnology.
Mechanism of Action
The mechanism by which Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Uniqueness: Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of functional groups and the presence of the keto group at the 7-position contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
methyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)7-5-3-2-4-6(12)8(5)15-9(7)11/h2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENGGJRLHYUZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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